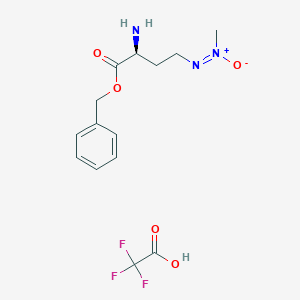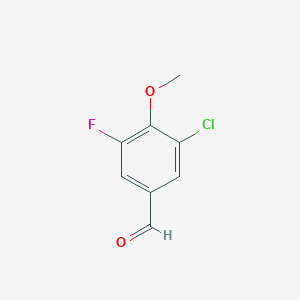![molecular formula C7H10N2O B069229 [2-(Methylamino)pyridin-4-yl]methanol CAS No. 193001-42-2](/img/structure/B69229.png)
[2-(Methylamino)pyridin-4-yl]methanol
概要
説明
[2-(Methylamino)pyridin-4-yl]methanol, also known as MAPM, is a chemical compound that has gained attention in scientific research due to its potential biological activities. MAPM belongs to the class of pyridine derivatives and has a molecular formula of C8H11NO.
作用機序
The mechanism of action of [2-(Methylamino)pyridin-4-yl]methanol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. [2-(Methylamino)pyridin-4-yl]methanol has been shown to inhibit the expression of cyclin D1 and CDK4, which are important regulators of cell cycle progression. [2-(Methylamino)pyridin-4-yl]methanol can also induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. In addition, [2-(Methylamino)pyridin-4-yl]methanol has been found to inhibit the phosphorylation of IκBα and p65, which are components of the NF-κB signaling pathway.
生化学的および生理学的効果
[2-(Methylamino)pyridin-4-yl]methanol has been reported to have several biochemical and physiological effects. In vitro studies have shown that [2-(Methylamino)pyridin-4-yl]methanol can decrease the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). [2-(Methylamino)pyridin-4-yl]methanol has also been found to increase the level of intracellular calcium, which is involved in various cellular processes, including apoptosis and cell proliferation. Moreover, [2-(Methylamino)pyridin-4-yl]methanol has been shown to modulate the expression of several genes, including those involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the advantages of using [2-(Methylamino)pyridin-4-yl]methanol in lab experiments is its potential as a multi-targeted agent, which can modulate multiple signaling pathways involved in various diseases. [2-(Methylamino)pyridin-4-yl]methanol is also relatively easy to synthesize and purify, which makes it a promising candidate for further investigation. However, there are also limitations to the use of [2-(Methylamino)pyridin-4-yl]methanol in lab experiments. The toxicity and pharmacokinetics of [2-(Methylamino)pyridin-4-yl]methanol are not well understood, which may limit its clinical application. In addition, the optimal dose and duration of [2-(Methylamino)pyridin-4-yl]methanol treatment need to be further investigated.
将来の方向性
There are several future directions for the investigation of [2-(Methylamino)pyridin-4-yl]methanol. First, the biological activities and mechanism of action of [2-(Methylamino)pyridin-4-yl]methanol need to be further elucidated, especially in vivo studies. Second, the toxicity and pharmacokinetics of [2-(Methylamino)pyridin-4-yl]methanol need to be evaluated to determine its safety and efficacy. Third, the potential synergistic effects of [2-(Methylamino)pyridin-4-yl]methanol with other drugs or natural compounds need to be explored. Fourth, the development of [2-(Methylamino)pyridin-4-yl]methanol derivatives with improved potency and selectivity may enhance its therapeutic potential. Fifth, the use of [2-(Methylamino)pyridin-4-yl]methanol as a probe for the identification of its molecular targets may provide insights into the underlying mechanisms of various diseases.
Conclusion
In conclusion, [2-(Methylamino)pyridin-4-yl]methanol is a promising compound for scientific research due to its potential biological activities and multi-targeted effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [2-(Methylamino)pyridin-4-yl]methanol have been discussed in this paper. Further investigation of [2-(Methylamino)pyridin-4-yl]methanol may lead to the development of novel therapeutic agents for various diseases.
科学的研究の応用
[2-(Methylamino)pyridin-4-yl]methanol has been investigated for its potential biological activities, including antitumor, anti-inflammatory, and antiviral effects. Several studies have shown that [2-(Methylamino)pyridin-4-yl]methanol can inhibit the growth and proliferation of cancer cells, such as breast cancer, lung cancer, and leukemia cells. [2-(Methylamino)pyridin-4-yl]methanol has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, [2-(Methylamino)pyridin-4-yl]methanol has shown promising antiviral activities against influenza virus and hepatitis C virus.
特性
CAS番号 |
193001-42-2 |
|---|---|
製品名 |
[2-(Methylamino)pyridin-4-yl]methanol |
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
[2-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3,(H,8,9) |
InChIキー |
QPXUGACTXZYBHT-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CC(=C1)CO |
正規SMILES |
CNC1=NC=CC(=C1)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

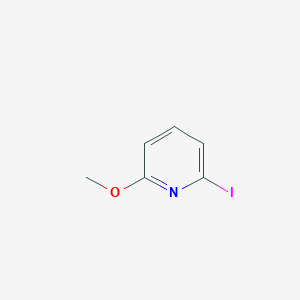
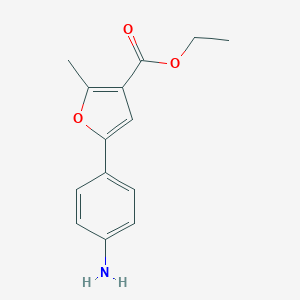
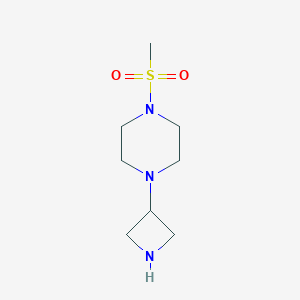
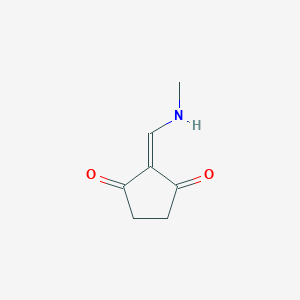
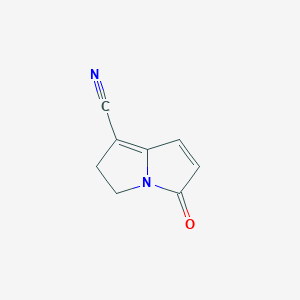
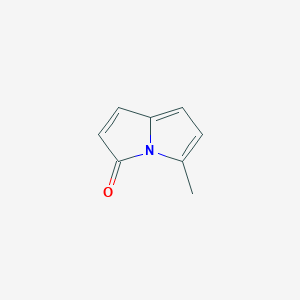
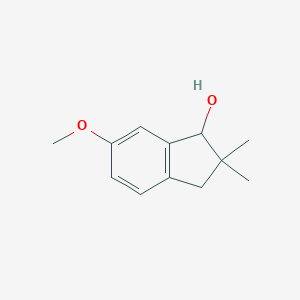
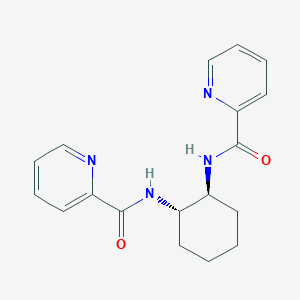
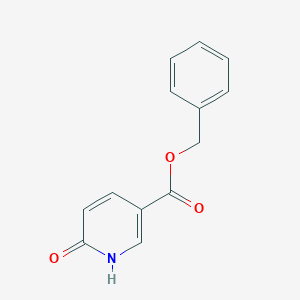
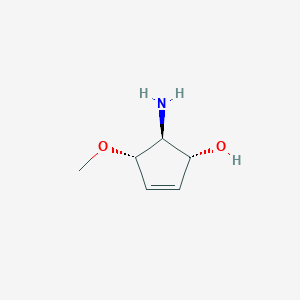
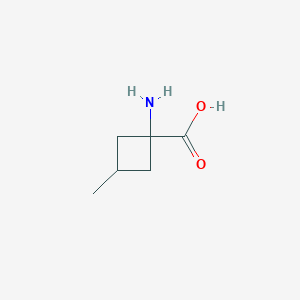
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
